Vinaginsenoside R4
Overview
Description
Currently, there is no direct information available on "Vinaginsenoside R4" from the provided papers. However, there is a related compound, Vina-ginsenoside R7 (R7), which has been studied for its pharmacological activities. Vina-ginsenoside R7 has been shown to possess antioxidant and anti-inflammatory properties and may protect against skin photodamage resulting from UVB irradiation by affecting various pathways and factors such as MMP secretion, TGF-β1, type I procollagen, NF-κB, Nrf2, and pro-inflammatory cytokines .
Synthesis Analysis
The papers provided do not discuss the synthesis of Vinaginsenoside R4. However, there is a study on the synthesis of poly-(R)-3-hydroxybutyrate by the class III synthase from Allochromatium vinosum, which is unrelated to Vinaginsenoside R4 but provides insight into the synthesis of a biopolymer using an alternative substrate, HB-NAC, and the role of N-acetylcysteamine (NAC) in the chain termination reaction . Another paper details the total synthesis of (-)- and ent-(+)-vindoline, which is a different compound but showcases a unique reaction cascade that forms multiple bonds and rings in a single step .
Molecular Structure Analysis
The molecular structure of Vinaginsenoside R4 is not provided in the papers. However, the synthesis of vindoline involves the formation of a pentacyclic ring system with multiple stereocenters, which highlights the complexity that can be involved in the molecular structures of natural products .
Chemical Reactions Analysis
There is no specific information on the chemical reactions of Vinaginsenoside R4. The provided papers do not cover this aspect. However, the paper on Vina-ginsenoside R7 suggests that it can influence the expression and activity of various molecules involved in the skin's response to UVB irradiation, indicating that it may participate in biochemical reactions related to inflammation and oxidative stress .
Physical and Chemical Properties Analysis
The physical and chemical properties of Vinaginsenoside R4 are not discussed in the provided papers. The papers focus on the biological activities of Vina-ginsenoside R7 , the synthesis of a biopolymer , and the total synthesis of vindoline , none of which provide information on the physical and chemical properties of Vinaginsenoside R4.
Scientific Research Applications
Neuroprotection
Vinaginsenoside R4 (VGN4) has demonstrated a neuroprotective effect against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells. It attenuates cell damage and apoptosis by decreasing reactive oxygen species and increasing antioxidant enzyme activities. The compound also reduces nuclear translation of the nuclear factor-κB and modulates the PI3K/Akt/GSK-3β signaling pathway, indicating its potential as a neuroprotective functional food (Luo et al., 2020).
Melanogenesis Inhibition
Vina-ginsenoside R4, isolated from the leaves of hydroponic Panax ginseng, shows potential as a skin whitening compound. It exhibits melanogenic inhibitory activity, reducing body pigmentation in a zebrafish model, which is often used for biomedical or cosmetic research. These findings from both in vitro and in vivo systems suggest that Vina-ginsenoside R4 could be an effective ingredient in skin-whitening products (Lee et al., 2015).
Metabolic Profiling
Vina-ginsenoside R4 has been characterized as one of the oxygenated metabolites of ginsenoside Rg1 in rat urine and plasma. Understanding the chemical structures of these metabolites enhances our knowledge of chemical exposure following the consumption of ginseng products and provides insights into the multiple bioactivities of ginseng products (Wang et al., 2016).
Enzymatic Transformation
A new method for the eco-friendly and convenient preparation of notoginsenoside ST-4 has been established by transforming vina-ginsenoside R7 using a recombinant glycoside hydrolase from Herpetosiphon aurantiacus. This enzymatic transformation is specific and efficient, highlighting the potential of this method for preparing target ginsenosides with valuable pharmacological activities (Wang et al., 2015).
Future Directions
While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAEODBOCLNBU-GYMUUCMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinaginsenoside R4 |
Citations
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